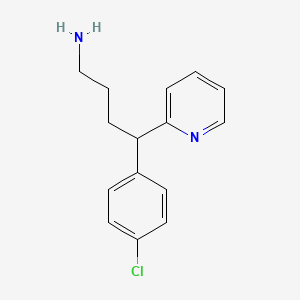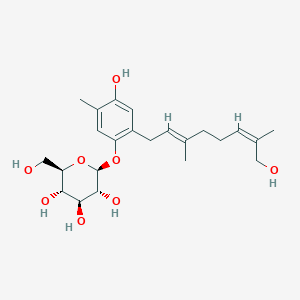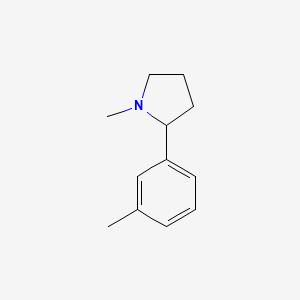
N-Cbz-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cbz-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Cbz-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the ortho position relative to the amino group. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under transition-metal-free and base-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as the decarboxylative iodination method mentioned above. This method is operationally simple and exhibits high functional-group tolerance, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reduction reactions.
Major Products Formed
Substitution Reactions: Products include N-Cbz-2-substituted anilines.
Coupling Reactions: Products include N-Cbz-2-aryl or N-Cbz-2-alkynyl anilines.
Reduction Reactions: The major product is N-Cbz-aniline.
Applications De Recherche Scientifique
N-Cbz-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-Cbz-2-iodoaniline depends on the specific reactions it undergoes. In substitution and coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino functionality, preventing unwanted side reactions and allowing selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoaniline: Lacks the Cbz protecting group, making it more reactive but less selective in certain reactions.
N-Cbz-aniline: Lacks the iodine atom, limiting its use in cross-coupling reactions.
N-Cbz-2-bromoaniline: Similar to N-Cbz-2-iodoaniline but with a bromine atom instead of iodine, resulting in different reactivity and selectivity.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the Cbz protecting group. This combination allows for selective and versatile transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H12INO2 |
|---|---|
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
benzyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
CBZURIJDMRNMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)


